N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide
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Overview
Description
N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide is a synthetic compound that features a thiazole ring, a piperidine ring, and a carboxamide group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Butanoyl Group: The thiazole derivative is then reacted with a butanoyl chloride in the presence of a base such as triethylamine to form the butanoyl-thiazole intermediate.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the butanoyl-thiazole intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols
Substitution: Formation of halogenated or nitrated thiazole derivatives
Scientific Research Applications
N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.
Piperidine Derivatives: Compounds like piperidine-2-carboxamide and N-methylpiperidine share the piperidine ring structure.
Uniqueness
N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide is unique due to its specific combination of a thiazole ring, a butanoyl group, and a piperidine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-11-10-21-13(17-11)7-5-8-14(19)18-9-4-3-6-12(18)15(20)16-2/h10,12H,3-9H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHFTBBSKJAGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCC(=O)N2CCCCC2C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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